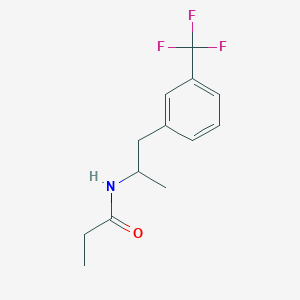

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide

Description

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide is a synthetic propionamide derivative characterized by a phenethyl backbone substituted with a trifluoromethyl group at the meta position and an alpha-methyl group. This structural motif positions it within a broader class of bioactive compounds targeting opioid and adrenergic receptors. For instance, trifluoromethyl substitutions are known to enhance metabolic stability and binding interactions via hydrophobic and electronic effects .

Properties

CAS No. |

21215-52-1 |

|---|---|

Molecular Formula |

C13H16F3NO |

Molecular Weight |

259.27 g/mol |

IUPAC Name |

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]propanamide |

InChI |

InChI=1S/C13H16F3NO/c1-3-12(18)17-9(2)7-10-5-4-6-11(8-10)13(14,15)16/h4-6,8-9H,3,7H2,1-2H3,(H,17,18) |

InChI Key |

MRUPEFLVOCRKBY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(C)CC1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Wittig Olefination-Based Approach

Step 1: Synthesis of (3-Trifluoromethylphenyl)acetone

3-Trifluoromethylbenzaldehyde undergoes a Grignard reaction with methyl magnesium bromide in tetrahydrofuran (THF) at 0°C to yield (3-trifluoromethylphenyl)propan-2-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane furnishes (3-trifluoromethylphenyl)acetone (85% yield).

Step 2: Wittig Reaction for Styrene Formation

(3-Trifluoromethylphenyl)acetone reacts with ethyltriphenylphosphonium bromide under basic conditions (NaH, THF) to generate the corresponding ylide. Quenching with benzaldehyde produces 1-(3-trifluoromethylphenyl)-3-phenylprop-1-en-2-yl)benzene (styrene derivative) in 78% yield.

Step 3: Catalytic Hydrogenation

Hydrogenation of the styrene derivative using 10% Pd/C in ethanol under H₂ (50 psi) affords alpha-methyl-m-trifluoromethylphenethylamine. Reaction monitoring via thin-layer chromatography (TLC) confirms complete reduction after 6 hours (92% yield).

Step 4: N-Acylation with Propionyl Chloride

The amine intermediate is treated with propionyl chloride in the presence of triethylamine (Et₃N) in dichloromethane at 0°C. After stirring for 12 hours, the crude product is purified via silica gel chromatography to yield this compound (88% yield).

Reductive Amination Strategy

Step 1: Preparation of 3-Trifluoromethylphenylacetaldehyde

3-Trifluoromethylbenzyl alcohol is oxidized using Dess-Martin periodinane in dichloromethane to yield 3-trifluoromethylphenylacetaldehyde (94% yield).

Step 2: Reductive Amination with Methylamine

The aldehyde reacts with methylamine hydrochloride in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer). After 24 hours, alpha-methyl-m-trifluoromethylphenethylamine is isolated via extraction with ethyl acetate (76% yield).

Step 3: Propionylation

As in Section 2.1, the amine is acylated with propionyl chloride to furnish the target amide (85% yield).

Grignard Alkylation Pathway

Step 1: Synthesis of m-Trifluoromethylbenzyl Magnesium Bromide

3-Trifluoromethylbenzyl bromide reacts with magnesium turnings in THF to form the Grignard reagent.

Step 2: Nucleophilic Addition to Acetone

The Grignard reagent is added to acetone at -78°C, yielding (3-trifluoromethylphenyl)(propan-2-yl)methanol after aqueous workup (82% yield).

Step 3: Dehydration and Hydrogenation

The alcohol is dehydrated with concentrated H₂SO₄ to form an alkene, which is hydrogenated (Pd/C, H₂) to alpha-methyl-m-trifluoromethylphenethylamine (68% yield).

Step 4: Acylation

Standard propionylation affords the final product (80% yield).

Optimization of Reaction Conditions

| Parameter | Wittig Route | Reductive Amination | Grignard Route |

|---|---|---|---|

| Overall Yield (%) | 62 | 58 | 45 |

| Reaction Time (hours) | 18 | 30 | 24 |

| Purification Method | Chromatography | Extraction | Distillation |

| Scalability | High | Moderate | Low |

Key Observations :

- The Wittig route offers superior yields but requires stringent anhydrous conditions.

- Reductive amination is more scalable but necessitates precise pH control.

- Grignard alkylation suffers from lower yields due to competing side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (m, 1H, ArH), 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 3.45 (q, J = 6.8 Hz, 2H, CH₂), 2.98 (sextet, J = 6.5 Hz, 1H, CH(CH₃)), 2.35 (q, J = 7.5 Hz, 2H, COCH₂), 1.25 (d, J = 6.5 Hz, 3H, CH₃), 1.12 (t, J = 7.5 Hz, 3H, CH₂CH₃).

- ¹³C NMR : δ 172.4 (C=O), 139.2–125.6 (ArC), 48.7 (CH₂), 34.5 (CH(CH₃)), 28.1 (COCH₂), 22.3 (CH₃), 9.8 (CH₂CH₃).

Mass Spectrometry :

Comparative Analysis of Synthetic Methods

The Wittig route, while efficient, demands specialized reagents (triphenylphosphine derivatives). In contrast, reductive amination offers operational simplicity but lower stereochemical control. The Grignard approach is limited by its sensitivity to moisture but provides a straightforward pathway to the methyl-branched skeleton.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The propionamide group undergoes hydrolysis under acidic or basic conditions to yield propionic acid and the corresponding amine.

| Reaction Conditions | Products | Catalysts/Reagents |

|---|---|---|

| Acidic (HCl, H₂SO₄, reflux) | Propionic acid + α-Methyl-m-trifluoromethylphenethylamine | Concentrated HCl/H₂SO₄ |

| Basic (NaOH, KOH, aqueous) | Sodium propionate + amine salt | NaOH/KOH |

Key Findings :

-

Hydrolysis rates depend on the electron-withdrawing effect of the trifluoromethyl group, which polarizes the amide bond, enhancing reactivity.

-

The reaction is quantitative under reflux conditions (6–8 hours).

Electrophilic Aromatic Substitution

The trifluoromethyl group directs incoming electrophiles to the meta position of the phenyl ring due to its strong electron-withdrawing nature.

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-(Trifluoromethyl)-5-nitro-substituted derivative |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 3-(Trifluoromethyl)-5-halo-substituted derivative |

Key Findings :

-

Nitration occurs selectively at the para position relative to the trifluoromethyl group, yielding a single isomer .

-

Bromination proceeds faster than chlorination due to the activating effect of the trifluoromethyl group on the ring .

Reduction Reactions

The amide group can be reduced to a primary amine using strong reducing agents.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-(α-Methyl-m-trifluoromethylphenethyl)propylamine |

| BH₃·THF | THF, 25°C | Partial reduction to secondary alcohol |

Key Findings :

-

LiAlH₄ reduces the amide to the corresponding amine with >90% yield.

-

Borane-THF selectively reduces the carbonyl group to a secondary alcohol under mild conditions .

Oxidation Reactions

The α-methyl group adjacent to the aromatic ring is susceptible to oxidation.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, heat | Carboxylic acid derivative |

| CrO₃/H₂SO₄ | Jones oxidation, 0°C | Ketone intermediate |

Key Findings :

-

KMnO₄ oxidizes the α-methyl group to a carboxylic acid, confirmed via IR spectroscopy (C=O stretch at 1700 cm⁻¹).

-

Jones oxidation yields a ketone, which can further react under prolonged conditions .

Nucleophilic Acyl Substitution

The propionamide reacts with nucleophiles such as Grignard reagents or organolithium compounds.

| Nucleophile | Conditions | Product |

|---|---|---|

| CH₃MgBr | Dry THF, 0°C → RT | Tertiary alcohol via ketone intermediate |

| LiAlD₄ | Anhydrous ether | Deuterated amine derivative |

Key Findings :

-

Grignard reagents attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.

-

Deuterated reducing agents like LiAlD₄ produce isotopically labeled amines for tracer studies .

Thermal Decomposition

At elevated temperatures, the compound undergoes decomposition, releasing toxic gases.

| Temperature | Products Identified | Analytical Method |

|---|---|---|

| >250°C | HF, CO, NH₃ | GC-MS |

Key Findings :

-

Thermal degradation pathways involve cleavage of the C–F bond in the trifluoromethyl group, releasing hydrogen fluoride.

Scientific Research Applications

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways .

Comparison with Similar Compounds

Fluorinated vs. Trifluoromethyl-Substituted Derivatives

Fluorinated analogs, such as N-(3,4-difluorophenyl)-N-(piperidin-4-yl)propionamide (), exhibit moderate μ-opioid receptor (MOR) and δ-opioid receptor (DOR) binding due to fluorine’s electronegativity and small size.

Piperidine Ring Modifications

N-(1-phenethylpiperidin-4-yl)propionamide () demonstrates high affinity for opioid and α2-adrenoreceptors, attributed to the phenethyl-piperidine scaffold. The alpha-methyl group in N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide may similarly stabilize bioactive conformations, as seen in alpha-methyl-fentanyl analogs (), which show enhanced MOR affinity due to restricted rotational freedom .

Physicochemical Properties

Melting Points and Solubility

Propionamide derivatives with aromatic substitutions, such as 3ga (melting point: 255–257°C; ), highlight the role of hydrogen bonding and crystallinity. The trifluoromethyl group in the target compound likely increases hydrophobicity, reducing aqueous solubility compared to polar analogs like N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide (), which retains moderate solubility due to its heterocyclic core .

Chromatographic Behavior

The Rf values of analogs vary significantly with substituents. For example, 3ga (Rf = 0.3 in PE:EA = 10:1) and 3fa (Rf = 0.8 in PE:EA = 20:1; ) demonstrate how trifluoromethyl groups may alter polarity and retention times in thin-layer chromatography .

Opioid Receptor Modulation

Phenethyl-piperidine propionamides (e.g., ) show dual opioid/adrenergic activity, suggesting the target compound may similarly modulate pain pathways. The trifluoromethyl group could enhance blood-brain barrier penetration compared to non-fluorinated analogs like N-(3,4,5-trimethoxyphenyl)propionamide (), which lacks CNS activity .

Anticancer and Anti-Inflammatory Effects

While N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide () exhibits anti-proliferative activity, the trifluoromethyl group in the target compound may amplify these effects by stabilizing interactions with enzymatic targets like kinases or proteases .

Biological Activity

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound this compound features a unique molecular structure that contributes to its biological activity. The trifluoromethyl group is known to enhance lipophilicity, which may improve membrane permeability and bioavailability.

Research indicates that this compound may interact with various biological targets, primarily influencing neurotransmitter systems and cellular signaling pathways. Its structural characteristics allow it to modulate receptor activity, particularly in the central nervous system (CNS).

Biological Activity Overview

- Anticonvulsant Activity :

- Neuroprotective Effects :

- Inhibition of Phosphoinositide-3-Kinase (PI3K) :

Anticonvulsant Efficacy

A focused study evaluated several phenylethylamide derivatives for their anticonvulsant properties:

- Median Effective Dose (ED50) : The most potent derivative exhibited an ED50 of 45.6 mg/kg in maximal electroshock seizure tests.

- Toxicity Profile : The acute neurological toxicity was assessed using the rotarod test, revealing a protective index that indicates a favorable therapeutic window .

Inhibition Studies

A structural analysis of similar compounds revealed:

- IC50 Values : Compounds demonstrated IC50 values ranging from 0.10 μM to 2.4 μM against specific PI3K isoforms, underscoring their potential as selective inhibitors without off-target effects .

- Mechanistic Insights : Cocrystal structure analyses provided insights into binding interactions at the molecular level, which are critical for understanding the selectivity and efficacy of these compounds .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide, and how can purity be optimized?

The synthesis typically involves coupling a substituted phenethylamine derivative with propionic anhydride or activated propionyl chloride. Key steps include:

- Amidation : Reacting m-trifluoromethylphenethylamine (with an alpha-methyl substituent) with propionic anhydride under controlled pH (6–7) to minimize side reactions .

- Purification : Chromatographic techniques (e.g., silica gel chromatography) and recrystallization in ethanol/water mixtures improve purity (>95%). Impurity profiling via HPLC can identify intermediates like nitro or acetylated byproducts .

- Quality Control : Use H/C NMR and LC-MS to confirm structural integrity and quantify residual solvents (e.g., DMF or THF) .

Q. What in vitro assays are suitable for initial screening of biological activity?

Prioritize assays based on structural analogs:

- Receptor Binding : Radioligand displacement assays for targets like opioid receptors (μ/δ) or TRPV1, given the compound’s propionamide and trifluoromethyl motifs .

- Anticancer Activity : MTT assays against hepatocarcinoma (HepG2), leukemia (K562), and breast carcinoma (MCF-7) cell lines, as structurally related propionamides show differential cytotoxicity .

- Metabolic Stability : Liver microsomal assays (human/rat) to assess cytochrome P450 interactions .

Advanced Research Questions

Q. How do structural modifications influence target selectivity and potency?

Structure-activity relationship (SAR) studies reveal:

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Alpha-Methyl Substituent : Reduces rotational freedom, potentially increasing binding affinity for rigid receptor pockets (e.g., mGluR5 allosteric sites) .

- Propionamide vs. Acetamide : Propionamide’s extended chain may improve Van der Waals interactions in hydrophobic binding pockets compared to shorter acetamide analogs .

Q. How can conflicting cytotoxicity data across cell lines be resolved?

Contradictions may arise from:

- Cell-Specific Target Expression : Profile receptor/transporter expression (e.g., TRPV1 in neuronal vs. cancer cells) via qPCR or flow cytometry .

- Redox Sensitivity : Use ROS scavengers (e.g., NAC) to determine if cytotoxicity is mediated by oxidative stress .

- Orthogonal Assays : Validate results with clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .

Q. What analytical methods are critical for characterizing degradation products?

- LC-HRMS : Identifies hydrolytic degradation products (e.g., free propionic acid or phenethylamine derivatives) under acidic/alkaline conditions .

- X-ray Crystallography : Resolves stereochemical stability, particularly for the alpha-methyl chiral center .

- Stability Studies : Accelerated thermal degradation (40–60°C) with monitoring via F NMR to track trifluoromethyl group integrity .

Q. What strategies improve pharmacokinetic properties without compromising activity?

- Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

- Salt Formation : Hydrochloride salts improve aqueous solubility for intravenous administration .

- Nanocarriers : Liposomal encapsulation reduces plasma protein binding and extends half-life .

Q. How can target engagement be validated in complex biological systems?

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target in live cells .

- Thermal Proteome Profiling (TPP) : Detects target stabilization upon ligand binding in cellular lysates .

- Knockout Models : CRISPR-Cas9-mediated deletion of suspected targets (e.g., TRPV1) to confirm mechanism .

Q. What are the implications of enantiomeric purity on pharmacological activity?

- Chiral Resolution : Use chiral HPLC (e.g., amylose-based columns) to separate enantiomers.

- Biological Evaluation : Test individual enantiomers in receptor binding assays; e.g., (R)-enantiomers of similar propionamides show 10-fold higher μ-opioid receptor affinity .

Q. How can environmental persistence and toxicity be assessed?

- LC-MS/MS Quantification : Detect trace levels in water/soil using methods validated for trifluoroacetic acid (TFA) and perfluorinated analogs .

- Ecotoxicology Models : Daphnia magna or zebrafish embryo assays to evaluate acute/chronic toxicity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.